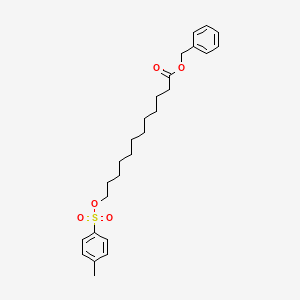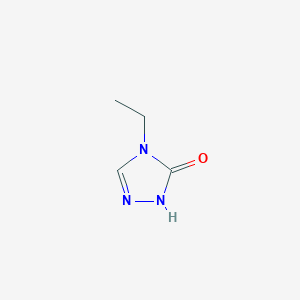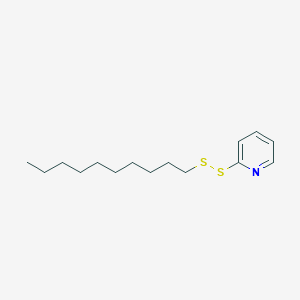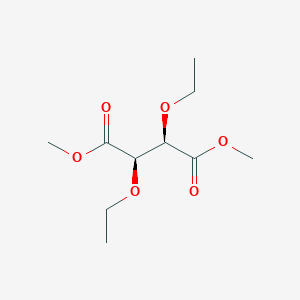
(2R,3R)-Dimethyl 2,3-diethoxysuccinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R)-Dimethyl 2,3-diethoxysuccinate is an organic compound with the molecular formula C10H18O6 It is a diester derivative of succinic acid, featuring two ethoxy groups and two methyl groups attached to the succinate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-Dimethyl 2,3-diethoxysuccinate typically involves the esterification of (2R,3R)-2,3-dihydroxybutanedioic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or distillation to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, solvent recovery and recycling are implemented to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3R)-Dimethyl 2,3-diethoxysuccinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diacids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diacids, while reduction can produce diols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
(2R,3R)-Dimethyl 2,3-diethoxysuccinate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving succinate derivatives.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2R,3R)-Dimethyl 2,3-diethoxysuccinate involves its interaction with various molecular targets and pathways. In biological systems, the compound can be hydrolyzed by esterases to release succinate and ethanol. Succinate, in turn, participates in the tricarboxylic acid (TCA) cycle, playing a crucial role in cellular respiration and energy production. The ester groups also allow for modifications that can enhance the compound’s bioavailability and targeting capabilities.
Comparación Con Compuestos Similares
Similar Compounds
(2R,3R)-Dimethyl 2,3-dimethoxysuccinate: Similar in structure but with methoxy groups instead of ethoxy groups.
(2R,3R)-Dimethyl 2,3-dihydroxysuccinate: Contains hydroxyl groups instead of ethoxy groups.
(2R,3R)-Dimethyl 2,3-diacetoxysuccinate: Features acetoxy groups in place of ethoxy groups.
Uniqueness
(2R,3R)-Dimethyl 2,3-diethoxysuccinate is unique due to its specific combination of ethoxy and methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in applications requiring precise control over reactivity and stability.
Propiedades
IUPAC Name |
dimethyl (2R,3R)-2,3-diethoxybutanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O6/c1-5-15-7(9(11)13-3)8(16-6-2)10(12)14-4/h7-8H,5-6H2,1-4H3/t7-,8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTIJSAEMRQMEH-HTQZYQBOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(C(=O)OC)OCC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@H]([C@H](C(=O)OC)OCC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
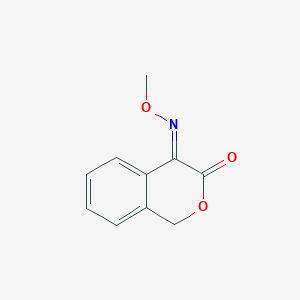

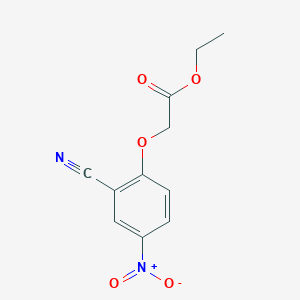
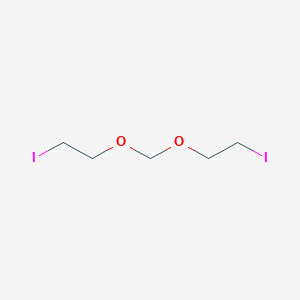
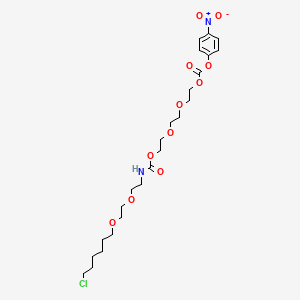

![2-Nitrothieno[3,2-b]thiophene](/img/structure/B8264829.png)


